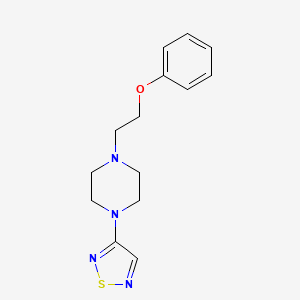![molecular formula C22H16N2O2S B12267175 Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12267175.png)
Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring system substituted with a phenyl group and a sulfanylacetic acid moiety, making it a unique and potentially bioactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate to form α-iminoesters, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or phase-transfer catalysis to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine, aluminum chloride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Nitro-phenyl, halo-phenyl derivatives
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylacetic acid moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid can be compared with other quinazoline derivatives, such as:
2-phenylquinazolin-4-amine: Known for its anti-cancer properties.
4-methyl-2-phenylquinazoline: Studied for its anti-inflammatory effects.
2-phenyl-4-styrylquinazoline: Investigated for its antimicrobial activity.
The uniqueness of this compound lies in its sulfanylacetic acid moiety, which may confer additional biological activities and enhance its therapeutic potential compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C22H16N2O2S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-phenyl-2-(4-phenylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C22H16N2O2S/c25-21(26)20(16-11-5-2-6-12-16)27-22-23-18-14-8-7-13-17(18)19(24-22)15-9-3-1-4-10-15/h1-14,20H,(H,25,26) |
Clé InChI |
DDPJSROAAAQFMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267094.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B12267095.png)
![1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12267096.png)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267100.png)

![4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267103.png)
![N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12267104.png)
![5-chloro-N-methyl-N-[1-(1-phenylethyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12267105.png)
![5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12267109.png)
![6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12267120.png)
![N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12267126.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267135.png)
![2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267141.png)
![5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-fluoropyridine](/img/structure/B12267142.png)
